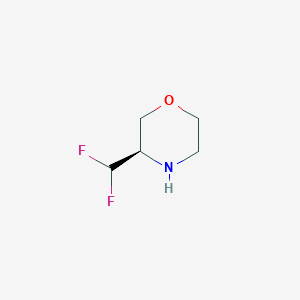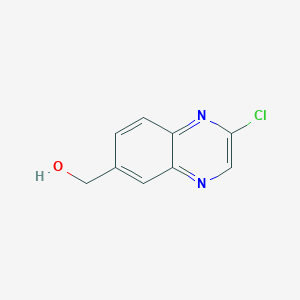
(2-Chloroquinoxalin-6-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloroquinoxalin-6-yl)methanol is a chemical compound with the molecular formula C9H7ClN2O It is a derivative of quinoxaline, which is a nitrogen-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroquinoxalin-6-yl)methanol typically involves the reaction of 2-chloroquinoxaline with a suitable reducing agent. One common method is the reduction of 2-chloroquinoxaline using sodium borohydride (NaBH4) in the presence of a solvent such as methanol or ethanol. The reaction is carried out under reflux conditions, and the product is isolated by filtration and purification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloroquinoxalin-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: 2-Chloroquinoxalin-6-carboxylic acid.
Reduction: 2-Chloroquinoxalin-6-ylamine.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Chloroquinoxalin-6-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-Chloroquinoxalin-6-yl)methanol is not well-documented. as a quinoxaline derivative, it is likely to interact with various molecular targets such as enzymes and receptors. The exact pathways and molecular targets involved would depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroquinoxaline: The parent compound, which lacks the hydroxyl group.
2-Chloroquinoxalin-6-ylamine: A reduced form of (2-Chloroquinoxalin-6-yl)methanol.
2-Chloroquinoxalin-6-carboxylic acid: An oxidized form of this compound.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a hydroxyl group on the quinoxaline ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in synthetic chemistry and pharmaceutical research .
Propiedades
Fórmula molecular |
C9H7ClN2O |
|---|---|
Peso molecular |
194.62 g/mol |
Nombre IUPAC |
(2-chloroquinoxalin-6-yl)methanol |
InChI |
InChI=1S/C9H7ClN2O/c10-9-4-11-8-3-6(5-13)1-2-7(8)12-9/h1-4,13H,5H2 |
Clave InChI |
MLAZVVKRFQEWLT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=CN=C2C=C1CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


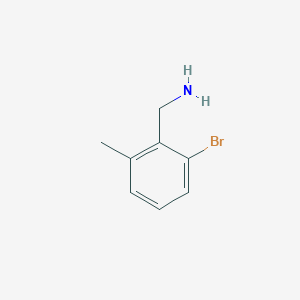
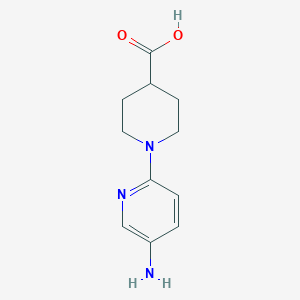
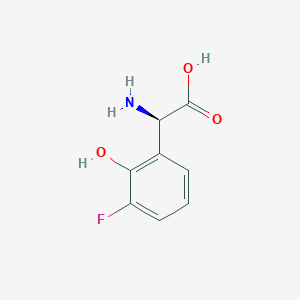
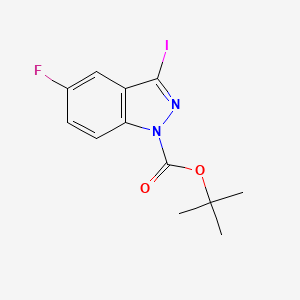

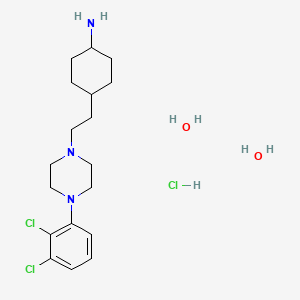

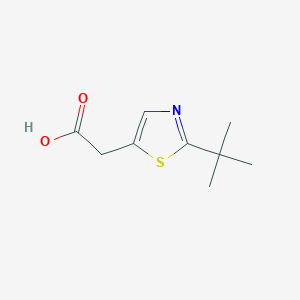

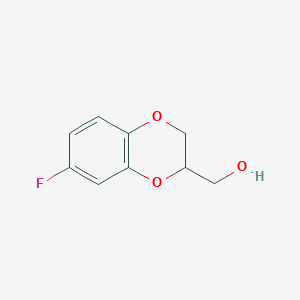
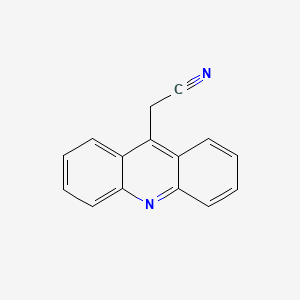
![Benzo[d]oxazol-2-ylmethanesulfonyl chloride](/img/structure/B12966207.png)
